molecular formula C13H14N2O2S B5552032 1-(2-Furylmethyl)-3-(2-methoxyphenyl)thiourea CAS No. 78194-70-4

1-(2-Furylmethyl)-3-(2-methoxyphenyl)thiourea

Cat. No.: B5552032
CAS No.: 78194-70-4
M. Wt: 262.33 g/mol
InChI Key: QWSMHDHCWJOETE-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)-3-(2-methoxyphenyl)thiourea is an organic compound characterized by the presence of a thiourea group attached to a furylmethyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furylmethyl)-3-(2-methoxyphenyl)thiourea can be synthesized through the reaction of 2-furylmethylamine with 2-methoxyphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furylmethyl)-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The furylmethyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(2-Furylmethyl)-3-(2-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Furylmethyl)-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The furylmethyl and methoxyphenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

1-(2-Furylmethyl)-3-(2-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(2-Furylmethyl)-3-phenylthiourea: Lacks the methoxy group, which may affect its binding properties and reactivity.

    1-(2-Furylmethyl)-3-(4-methoxyphenyl)thiourea: The methoxy group is positioned differently, potentially altering its electronic and steric effects.

    1-(2-Furylmethyl)-3-(2-hydroxyphenyl)thiourea: The hydroxy group introduces additional hydrogen bonding capabilities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-16-12-7-3-2-6-11(12)15-13(18)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSMHDHCWJOETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10999436
Record name N'-[(Furan-2-yl)methyl]-N-(2-methoxyphenyl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78194-70-4
Record name NSC201877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-[(Furan-2-yl)methyl]-N-(2-methoxyphenyl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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